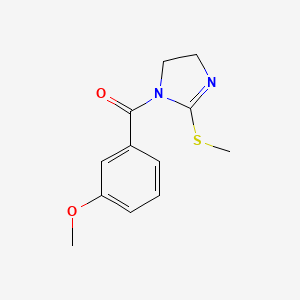

(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone

概要

説明

This compound belongs to a class of organic molecules that have been synthesized and studied for their various chemical and biological properties. While the specific compound has limited direct references, related compounds provide insight into the general chemical framework and potential applications. Such molecules are of interest due to their structural uniqueness and potential as intermediates in pharmaceutical and organic synthesis.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions starting from basic aromatic or heteroaromatic substrates. For example, the synthesis of related methanone derivatives has been achieved through reactions involving key intermediates like aldehydes, ketones, and thiourea in the presence of catalytic or stoichiometric amounts of acids or bases, under reflux conditions in solvents such as ethanol (Chaudhari, 2012).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically carried out using spectroscopic methods such as IR, NMR (both 1H and 13C), and mass spectrometry, complemented by X-ray crystallography for solid-state structure determination. For instance, the crystal and molecular structure of a related compound was elucidated, showing specific spatial arrangements and intermolecular interactions, like hydrogen bonding, that contribute to its stability and reactivity (Lakshminarayana et al., 2009).

科学的研究の応用

Synthesis and Chemical Studies

Catalyst- and Solvent-Free Synthesis : A related compound, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, was synthesized using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method offers an efficient approach for regioselective synthesis, indicating potential applications in developing environmentally-friendly chemical processes (Moreno-Fuquen et al., 2019).

PET Imaging in Parkinson's Disease : The synthesis of a similar compound, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), was reported. It is used as a precursor for [11C]HG-10-102-01, a potential PET imaging agent for studying LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Molecular Docking Studies in Cancer Research : Research involving pyrazoline incorporated isoxazole derivatives, such as 5-(4-methoxyphenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, utilized molecular docking studies. These compounds showed significant anticancer activity against human breast cancer cell lines, highlighting the role of such compounds in cancer research and drug design (Radhika et al., 2020).

Application in Synthesis and Material Science

Directed Metalation in Synthesis : The one-pot synthesis of (3-hydroxybenzo[b]thiophen-2-yl) aryl methanones, involving anionic ortho-Fries rearrangement, was described. These hydroxy ketones serve as key intermediates in the synthesis of benzothienopyranones, demonstrating their importance in advanced organic synthesis (Pradhan & De, 2005).

Study of Isomorphous Structures : Research on isomorphous structures of compounds like 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone revealed insights into molecular disorder and the chlorine-methyl exchange rule, offering valuable information for crystallography and material science studies (Swamy et al., 2013).

Synthesis and Analysis of Novel Compounds : A study on the synthesis and analysis of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone involved techniques like FTIR, NMR, and mass spectrometry. This demonstrates the compound's potential in various scientific applications, particularly in the field of chemistry (FathimaShahana & Yardily, 2020).

作用機序

Safety and Hazards

将来の方向性

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential activity .

特性

IUPAC Name |

(3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-16-10-5-3-4-9(8-10)11(15)14-7-6-13-12(14)17-2/h3-5,8H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHHMCGWOGEBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326467 | |

| Record name | (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816598 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

CAS RN |

685127-11-1 | |

| Record name | (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)

![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)

![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)

![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)